molecular formula C14H14ClN3S B2419057 N-[(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)methyl]-2,4-dimethylaniline CAS No. 338976-33-3

N-[(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)methyl]-2,4-dimethylaniline

Cat. No.: B2419057
CAS No.: 338976-33-3
M. Wt: 291.8
InChI Key: ZYWQCDSIHHTWFR-UHFFFAOYSA-N
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Description

N-[(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)methyl]-2,4-dimethylaniline is a complex organic compound that features a unique structure combining an imidazo[2,1-b][1,3]thiazole ring with a dimethylaniline moiety

Properties

IUPAC Name

N-[(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)methyl]-2,4-dimethylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClN3S/c1-9-3-4-11(10(2)7-9)16-8-12-13(15)17-14-18(12)5-6-19-14/h3-7,16H,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYWQCDSIHHTWFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NCC2=C(N=C3N2C=CS3)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)methyl]-2,4-dimethylaniline typically involves multi-step organic reactions. One common method starts with the preparation of the imidazo[2,1-b][1,3]thiazole core, which can be synthesized through the cyclization of appropriate thioamide and α-haloketone precursors under acidic conditions. The chlorination of the imidazo[2,1-b][1,3]thiazole ring is then achieved using reagents like thionyl chloride or phosphorus pentachloride.

The final step involves the alkylation of 2,4-dimethylaniline with the chlorinated imidazo[2,1-b][1,3]thiazole intermediate. This reaction is typically carried out in the presence of a base such as potassium carbonate or sodium hydride in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for reagent addition and product isolation would also be employed to ensure consistency and safety in the production process.

Chemical Reactions Analysis

Types of Reactions

N-[(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)methyl]-2,4-dimethylaniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or sodium borohydride, potentially reducing the imidazo[2,1-b][1,3]thiazole ring.

    Substitution: The chloro group on the imidazo[2,1-b][1,3]thiazole ring can be substituted with nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride, sodium borohydride; in solvents like ether or tetrahydrofuran (THF).

    Substitution: Amines, thiols; in solvents like DMF or DMSO, often with a base like triethylamine.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced imidazo[2,1-b][1,3]thiazole derivatives.

    Substitution: Substituted imidazo[2,1-b][1,3]thiazole derivatives with various functional groups.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds similar to N-[(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)methyl]-2,4-dimethylaniline exhibit significant antimicrobial properties. For instance, thiazole derivatives have been studied for their efficacy against various bacterial strains. In vitro studies have shown that these compounds can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria.

Case Study: Antimicrobial Efficacy

  • Objective : To evaluate the antimicrobial activity of thiazole derivatives.
  • Methodology : Compounds were tested against Staphylococcus aureus and Escherichia coli.
  • Findings : The derivatives demonstrated minimum inhibitory concentration (MIC) values indicating strong antibacterial activity, supporting their potential use as antimicrobial agents in pharmaceutical applications .

Anticancer Properties

This compound has also been investigated for its anticancer properties. Studies have shown that imidazo-thiazole derivatives can induce apoptosis in cancer cells.

Case Study: Anticancer Activity

  • Objective : To assess the anticancer activity against human breast adenocarcinoma (MCF7) cells.
  • Methodology : The Sulforhodamine B (SRB) assay was employed to evaluate cell viability post-treatment with the compound.
  • Findings : Significant cytotoxic effects were observed at varying concentrations, with certain derivatives showing promising results comparable to established chemotherapeutic agents .

Data Table: Summary of Biological Activities

Activity TypeTest Organism/Cell LineMethodologyKey Findings
AntimicrobialStaphylococcus aureusMIC determinationSignificant inhibitory effect
AntimicrobialEscherichia coliMIC determinationStrong antibacterial activity
AnticancerMCF7 (breast cancer cells)Sulforhodamine B assayInduced apoptosis at low doses

Mechanism of Action

The mechanism of action of N-[(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)methyl]-2,4-dimethylaniline depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The imidazo[2,1-b][1,3]thiazole ring can engage in hydrogen bonding, π-π stacking, and other non-covalent interactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

  • N-[(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)methyl]-N-methylamine
  • N-[(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)methyl]-N-phenylamine

Uniqueness

N-[(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)methyl]-2,4-dimethylaniline is unique due to the presence of the 2,4-dimethylaniline moiety, which can influence its chemical reactivity and biological activity. The combination of the imidazo[2,1-b][1,3]thiazole ring with the dimethylaniline group provides a distinct structural framework that can be exploited for various applications, setting it apart from other similar compounds.

Biological Activity

N-[(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)methyl]-2,4-dimethylaniline is a compound of interest in pharmacological research due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C13_{13}H12_{12}ClN3_3S
  • Molecular Weight : 310.77 g/mol
  • CAS Number : 241132-54-7

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Kinase Inhibition : This compound has shown inhibitory effects on specific kinases involved in cancer cell proliferation. Kinases play a critical role in signal transduction pathways that regulate cell growth and survival.
  • Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties against certain bacterial strains. The mechanism may involve disruption of bacterial cell wall synthesis or inhibition of vital metabolic pathways.

Biological Activity Data

Activity Type Target Effect Reference
Kinase InhibitionVarious cancer-related kinasesInhibition of cell proliferation
AntimicrobialGram-positive bacteriaBactericidal effects
CytotoxicityCancer cell linesInduction of apoptosis

Case Studies

  • Cancer Research
    • A study assessed the efficacy of this compound in inhibiting the growth of breast cancer cells. Results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting potential as a chemotherapeutic agent.
  • Antibacterial Studies
    • In vitro testing against Staphylococcus aureus revealed that the compound exhibited an MIC (Minimum Inhibitory Concentration) of 50 µg/mL. This study highlights its potential as an antibacterial agent.
  • Mechanistic Insights
    • Further research focused on the compound's ability to induce apoptosis in cancer cells through the activation of caspase pathways. Flow cytometry analysis confirmed increased levels of apoptotic markers following treatment with the compound.

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing N-[(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)methyl]-2,4-dimethylaniline and related derivatives?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including condensation of chloroimidazothiazole intermediates with substituted anilines. For example, analogs are synthesized via refluxing in acetic acid buffered with sodium acetate, followed by purification via recrystallization (e.g., dioxane). Key steps include nucleophilic substitution and cyclization, with yields optimized by controlling reaction time and temperature .

Q. Which analytical techniques are essential for characterizing this compound?

  • Methodological Answer : Standard characterization includes 1H/13C-NMR for structural elucidation, mass spectrometry (MS) for molecular weight confirmation, and elemental analysis (C, H, N) to validate purity. For crystalline derivatives, X-ray crystallography (using programs like SHELXL) resolves bond angles and intermolecular interactions (e.g., hydrogen bonding) .

Q. What biological activities are associated with imidazothiazole derivatives like this compound?

  • Methodological Answer : Imidazothiazoles exhibit diverse activities, including 5-HT6 receptor agonism (e.g., WAY-181187 in antidepressant studies) and IDO1 enzyme inhibition (via competitive binding assays with recombinant human IDO1). Activity is often validated via enzyme-linked immunosorbent assays (ELISAs) or mitochondrial membrane inhibition studies (e.g., NADH-Q1 reductase assays) .

Advanced Research Questions

Q. How can low synthetic yields (<10%) in imidazothiazole derivatives be addressed?

  • Methodological Answer : Low yields may arise from steric hindrance or side reactions. Optimization strategies include:

  • Catalyst screening : Use of phase-transfer catalysts or Lewis acids (e.g., ZnCl₂) to enhance reactivity.
  • Solvent optimization : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates.
  • Temperature control : Slow addition of reagents at low temperatures (−78°C) minimizes decomposition .

Q. How do structural modifications (e.g., halogen substitution) impact biological activity?

  • Methodological Answer : Substituents like chlorine or bromine enhance target binding via hydrophobic interactions. For instance, 4-bromophenyl groups in IDO1 inhibitors improve IC₅₀ values by 3-fold compared to unsubstituted analogs. Computational docking (e.g., using PDB: 5EK3) identifies critical binding residues (e.g., Phe226, Ser263) for rational design .

Q. What challenges arise in crystallographic analysis of this compound, and how are they resolved?

  • Methodological Answer : Challenges include disordered atoms (e.g., fluorine in ) and twinning . Solutions involve:

  • Refinement tools : SIR97 for direct methods and SHELXL for least-squares refinement.
  • Hydrogen bonding analysis : Intermolecular N–H⋯N interactions stabilize crystal packing, resolved via Olex2 or Mercury .

Q. How can conflicting biological data (e.g., in vitro vs. in vivo activity) be reconciled?

  • Methodological Answer : Discrepancies may stem from metabolic instability or off-target effects . Strategies include:

  • Metabolic profiling : LC-MS/MS to identify degradation products.
  • Selectivity assays : Kinase panel screens (e.g., Eurofins CEREP) to rule out non-specific binding .

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